molecular formula C24H20ClN3O2 B11598356 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B11598356
M. Wt: 417.9 g/mol
InChI Key: LKFRERGJFXPLEG-UHFFFAOYSA-N
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Description

3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydrophthalazinyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Formation of the Dihydrophthalazinyl Intermediate: This step involves the cyclization of a suitable precursor to form the dihydrophthalazinyl ring.

    Coupling of Intermediates: The chlorophenyl and dihydrophthalazinyl intermediates are then coupled under specific conditions to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C24H20ClN3O2/c1-16-6-12-19(13-7-16)26-22(29)14-15-28-24(30)21-5-3-2-4-20(21)23(27-28)17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

LKFRERGJFXPLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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